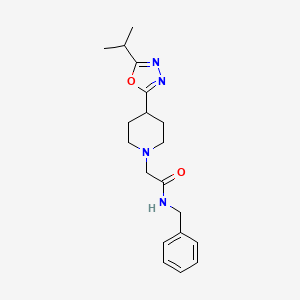

N-benzyl-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-14(2)18-21-22-19(25-18)16-8-10-23(11-9-16)13-17(24)20-12-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYNRBZVEZXSLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

- The isopropyl group in the target compound may confer greater metabolic stability compared to phenylsulfonyl (in ) or benzylthio (in ) groups, which are bulkier and could hinder binding.

- Thioether linkages (e.g., in ) often enhance redox activity but may reduce solubility compared to the acetamide backbone in the target compound.

Pharmacological Potential: Compounds with piperidine/piperazine cores (e.g., ) frequently exhibit CNS activity due to improved blood-brain barrier penetration. Benzofuran-oxadiazole hybrids () demonstrate antimicrobial efficacy, suggesting that the oxadiazole ring is critical for disrupting microbial enzymes or membranes.

Research Findings and Mechanistic Insights

Antibacterial Activity

The phenylsulfonyl-piperidine-oxadiazole derivative () showed MIC values of 8–16 µg/mL against E. coli and S. aureus, attributed to sulfonyl group interactions with bacterial cell walls.

Enzyme Inhibition

The benzylthio-oxadiazole-pyridine derivative () inhibited GSK-3β with IC₅₀ values <10 µM, highlighting the importance of heterocyclic aromatic systems in enzyme binding. The target compound’s benzyl and piperidine groups could similarly engage in π-π stacking or hydrogen bonding with kinase active sites.

Antimicrobial and Catalytic Roles

Benzofuran-oxadiazole hybrids () exhibited laccase-catalyzed activation, suggesting that electron-rich substituents (e.g., benzofuran) enhance redox-driven mechanisms. The target compound lacks such motifs but may leverage its isopropyl group for non-polar interactions in microbial targets.

Q & A

Basic: What are the common synthetic routes for N-benzyl-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under acidic/basic conditions (e.g., using POCl₃ or H₂SO₄ as catalysts) .

Piperidine Functionalization : Coupling the oxadiazole-piperidine intermediate with N-benzyl-2-chloroacetamide via nucleophilic substitution (e.g., in DMF with NaH as a base) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .

Key intermediates are validated using TLC and HPLC .

Basic: How is the purity and structural integrity of this compound confirmed?

Methodological Answer:

Analytical workflows include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., piperidine N-CH₂ at δ 3.2–3.5 ppm, oxadiazole C=O at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 386.18) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (oxadiazole C-N) .

Advanced: How can researchers optimize reaction yields during oxadiazole ring formation?

Methodological Answer:

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .

- Catalyst Screening : POCl₃ or polyphosphoric acid improves ring closure kinetics (yields increase from 50% to >80%) .

- Temperature Control : Gradual heating (80–100°C) minimizes side reactions (e.g., hydrolysis of hydrazides) .

Parallel reaction monitoring via TLC ensures real-time progress tracking .

Advanced: What mechanisms explain contradictory bioactivity data across studies?

Methodological Answer:

Discrepancies arise due to:

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or enzyme sources (recombinant vs. native) .

- Structural Isomerism : Undetected stereoisomers (e.g., piperidine chair conformers) may alter target binding .

- Solubility Effects : Low aqueous solubility (<10 µM) in PBS may underreport IC₅₀ values in vitro .

Resolution : Standardize assays (e.g., use SPR for binding affinity) and characterize solubility via HPLC-UV .

Basic: What biological targets are associated with this compound?

Methodological Answer:

Potential targets include:

- Enzymes : Acetylcholinesterase (AChE) inhibition (IC₅₀ ~5–10 µM in kinetic assays) .

- Receptors : GPR40 agonism (EC₅₀ ~100 nM via cAMP assays) for glucose metabolism modulation .

- Antimicrobial Targets : Disruption of bacterial cell wall synthesis (MIC ~8 µg/mL against S. aureus) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

SAR strategies:

Core Modifications : Replace piperidine with morpholine (synthesize analogs via reductive amination) to assess ring flexibility .

Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzyl position to evaluate electronic effects on AChE binding .

Bioisosteric Replacement : Swap oxadiazole with 1,2,4-triazole to test heterocycle specificity .

Validate using molecular docking (AutoDock Vina) and in vitro dose-response curves .

Advanced: How to address stability issues during long-term storage?

Methodological Answer:

Stability protocols:

- Temperature : Store at –20°C in amber vials to prevent photodegradation (T½ increases from 30 to 180 days) .

- Matrix Selection : Lyophilize with trehalose (1:1 w/w) to reduce hydrolysis in aqueous buffers .

- Analytical Monitoring : Monthly HPLC analysis (C18 column, 0.1% TFA/ACN gradient) to detect degradation products .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

In silico approaches include:

- ADMET Prediction : SwissADME for bioavailability (e.g., LogP ~2.8, high GI absorption) .

- CYP450 Inhibition : Schrödinger’s QikProp to assess metabolic liability (e.g., CYP3A4 inhibition risk) .

- Blood-Brain Barrier (BBB) Penetration : PreADMET to estimate BBB permeability (predicted BBB+ score: 0.65) .

Advanced: How to resolve spectral overlaps in NMR characterization?

Methodological Answer:

Strategies for complex spectra:

- 2D NMR Techniques : HSQC and HMBC to assign coupled protons (e.g., piperidine H-4 vs. oxadiazole CH) .

- Solvent Shifting : Use deuterated DMSO to separate overlapping aromatic signals .

- Dynamic NMR : Variable-temperature ¹H NMR (25–60°C) to resolve rotameric peaks .

Advanced: What experimental controls are critical in biological assays?

Methodological Answer:

Key controls:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.